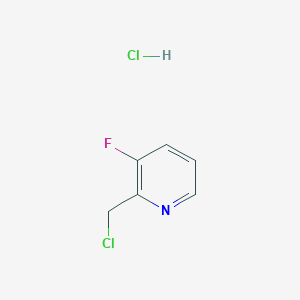

2-(Chloromethyl)-3-fluoropyridine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-3-fluoropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN.ClH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBURMLFOEUIZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599343 | |

| Record name | 2-(Chloromethyl)-3-fluoropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149463-07-0 | |

| Record name | 2-(Chloromethyl)-3-fluoropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Chloromethyl)-3-fluoropyridine Hydrochloride CAS number inquiry

An In-Depth Technical Guide to 2-(Chloromethyl)-3-fluoropyridine Hydrochloride: A Strategic Building Block in Medicinal Chemistry

Introduction

This compound, identified by the CAS Number 149463-07-0 , is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, which combines a fluorinated pyridine ring with a reactive chloromethyl group, makes it a versatile synthetic intermediate.[2][3] The strategic incorporation of a fluorine atom onto the pyridine scaffold is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity to biological targets.[4][5] Simultaneously, the chloromethyl group provides a reactive electrophilic site, enabling covalent linkage to a wide array of molecular scaffolds through nucleophilic substitution. This dual functionality positions this compound as a valuable building block for the synthesis of novel therapeutic agents and other complex chemical entities.[2][6] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols for researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 149463-07-0 | [Echemi][1] |

| Molecular Formula | C₆H₆Cl₂FN | [Echemi][1] |

| Molecular Weight | 182.03 g/mol | [Echemi][1] |

| IUPAC Name | 2-(chloromethyl)-3-fluoropyridine;hydrochloride | |

| Appearance | Typically a white to off-white crystalline solid (inferred) | [Smolecule][7] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO (inferred from similar salts) | [Smolecule][7] |

| Parent Compound CAS | 149489-32-7 (for the free base, 2-(Chloromethyl)-3-fluoropyridine) | [Frontier Specialty Chemicals][8] |

Synthesis and Mechanism

The synthesis of 2-(Chloromethyl)-3-fluoropyridine typically involves the electrophilic chloromethylation of a 3-fluoropyridine precursor. The Blanc chloromethylation or related methods using a chloromethyl ether are common industrial strategies for this type of transformation.[2][9] The hydrochloride salt is then readily formed by treating the resulting free base with hydrochloric acid.

General Synthetic Protocol: Chloromethylation of 3-Fluoropyridine

This protocol describes a representative method for the synthesis of the free base, which is the direct precursor to the hydrochloride salt.

Step 1: Reaction Setup

-

In a fume hood, charge a dry, three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel with 3-fluoropyridine and an inert solvent (e.g., 1,2-dichloroethane).

-

Add a catalytic amount of a Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[9] The catalyst is crucial for activating the chloromethylating agent.

Step 2: Addition of Chloromethylating Agent

-

Slowly add a chloromethylating agent, such as chloromethyl methyl ether (CMME), to the reaction mixture via the dropping funnel.[9] This reaction is exothermic and the addition should be controlled to maintain a moderate temperature (e.g., 40-60°C).

-

Note: Chloromethyl ethers are potent carcinogens and must be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls.

Step 3: Reaction and Monitoring

-

Stir the mixture at a controlled temperature for several hours. The reaction progress should be monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

Step 4: Work-up and Purification

-

Upon completion, cool the reaction mixture and carefully quench it by pouring it into ice-water.

-

Separate the organic layer. Wash it sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude 2-(chloromethyl)-3-fluoropyridine can be purified by vacuum distillation or column chromatography.

Step 5: Hydrochloride Salt Formation

-

Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, until precipitation is complete.

-

Collect the resulting solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Chemical Synthesis

The utility of this compound stems from its identity as a bifunctional reagent. It acts as an electrophilic building block that allows for the efficient introduction of the 3-fluoro-2-pyridylmethyl moiety into target molecules.

Role as an Electrophilic Precursor

The primary application of this compound is in nucleophilic substitution reactions. The chlorine atom on the methylene bridge is an excellent leaving group, readily displaced by a variety of nucleophiles such as amines, phenols, thiols, and carbanions. This reaction provides a straightforward and reliable method for coupling the fluoropyridine core to other complex fragments, making it a staple in the construction of compound libraries for high-throughput screening.[2][3]

The fluorinated pyridine ring itself is a privileged scaffold in modern pharmacology. Its inclusion can:

-

Block Metabolic Oxidation: The strong carbon-fluorine bond can prevent metabolic breakdown at that position, increasing the drug's half-life.[5][10]

-

Modulate Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can optimize the compound's solubility, cell permeability, and receptor binding interactions.[4]

-

Enhance Binding Affinity: Fluorine can engage in favorable intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in a protein's active site, thereby increasing potency.[4]

This compound is therefore a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting kinase-mediated signaling pathways or central nervous system (CNS) disorders.[2]

Safety and Handling Protocols

Disclaimer: This section provides a generalized overview based on data from structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling this compound.

Hazard Identification:

-

Toxicity: Likely to be harmful if swallowed.[7]

-

Corrosivity: Based on analogous chloromethyl pyridine hydrochlorides, this compound is expected to cause skin irritation, and potentially severe eye irritation or damage.[7]

-

Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design in the life sciences. Its well-defined reactivity, combined with the beneficial physicochemical properties imparted by the fluoropyridine core, ensures its continued relevance in the discovery and development of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is paramount for any scientist looking to leverage its potential in their research endeavors.

References

-

PubChem. (n.d.). 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. Retrieved from [Link]

-

Vasyl'ev, A., et al. (2016). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. Retrieved from [Link]

-

Inoue, M., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(chloromethyl)-3-fluoropyridine (C6H5ClFN). Retrieved from [Link]

-

United States Patent and Trademark Office. (n.d.). Search for patents. Retrieved from [Link]

- Google Patents. (n.d.). US4562280A - Chloromethylation of deactivated aromatic compounds.

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Khusnutdinov, R. I., et al. (2007). One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.

-

Gogulkumar, R., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). US3465051A - Chloromethylation of benzene compounds.

-

Fustero, S., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 8. 2-(Chloromethyl)-3-fluoropyridine | [frontierspecialtychemicals.com]

- 9. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

2-(Chloromethyl)-3-fluoropyridine Hydrochloride molecular formula and weight

An In-depth Technical Guide to 2-(Chloromethyl)-3-fluoropyridine Hydrochloride

Introduction

This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a bifunctional building block, it incorporates a reactive chloromethyl group and a fluorinated pyridine core. The pyridine ring is a prevalent scaffold in numerous bioactive molecules, and the strategic incorporation of a fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The chloromethyl group serves as a versatile electrophilic handle, enabling facile nucleophilic substitution reactions for the construction of more complex molecular architectures.[3][4] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, applications, and safety protocols, offering field-proven insights grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for its effective use in research and development. This compound is identified by its unique CAS number and molecular structure.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆Cl₂FN | [5] |

| Molecular Weight | 182.02 g/mol | [5] |

| CAS Number | 149463-07-0 | [5] |

| IUPAC Name | 2-(chloromethyl)-3-fluoropyridine;hydrochloride |

| Synonyms | Not Available | |

The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents compared to its free base, 2-(chloromethyl)-3-fluoropyridine (CAS No: 149489-32-7).[6]

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | White to off-white crystalline solid | Based on typical pyridine hydrochlorides.[4][7] |

| Melting Point | Data not available; expected to be >100 °C | Pyridine HCl salts are typically high-melting solids. |

| Solubility | Soluble in water, methanol, and DMSO | The salt form increases polarity and solubility in protic solvents.[4] |

| Stability | Stable under recommended storage conditions | Should be stored in a cool, dry place under an inert atmosphere.[8] |

Synthesis and Mechanistic Rationale

The synthesis of 2-(chloromethyl)pyridine derivatives typically involves the chlorination of the corresponding 2-methyl or 2-hydroxymethyl precursors. A common and effective method utilizes thionyl chloride (SOCl₂), which converts a hydroxyl group into a good leaving group that is subsequently displaced by a chloride ion.

Proposed Synthetic Workflow

A plausible and industrially scalable synthesis route starts from 2-methyl-3-fluoropyridine. The process involves a two-step sequence: radical-initiated N-oxidation followed by chlorination. However, a more direct laboratory-scale approach involves the chlorination of 2-hydroxymethyl-3-fluoropyridine.

Caption: Proposed synthesis of 2-(Chloromethyl)-3-fluoropyridine HCl.

Experimental Protocol: Chlorination of (3-Fluoro-pyridin-2-yl)methanol

This protocol describes the conversion of the alcohol intermediate to the final hydrochloride salt.

-

System Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts). The entire apparatus is flame-dried and maintained under a positive pressure of dry nitrogen.

-

Rationale (Expertise): Anhydrous conditions are critical as thionyl chloride reacts violently with water. The gas scrubber is a necessary safety measure to handle the toxic and corrosive gaseous byproducts.

-

-

Reagent Charging: (3-Fluoro-pyridin-2-yl)methanol (1.0 eq) is dissolved in an anhydrous chlorinated solvent such as dichloromethane (DCM) or chloroform. The solution is cooled to 0°C in an ice bath.

-

Rationale (Expertise): Cooling the reaction mixture moderates the initial exothermic reaction between the alcohol and thionyl chloride, preventing potential side reactions and ensuring controlled conversion.

-

-

Thionyl Chloride Addition: Thionyl chloride (1.1 - 1.5 eq) is added dropwise to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5°C.

-

Rationale (Trustworthiness): A slight excess of thionyl chloride ensures complete conversion of the starting material. Slow, controlled addition is paramount for safety and selectivity.

-

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently refluxed (approx. 40°C for DCM) for 2-4 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Rationale (Trustworthiness): In-process monitoring is a self-validating step that prevents premature workup or unnecessary heating, ensuring optimal yield and purity.

-

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure. The resulting crude solid is triturated with a non-polar solvent like diethyl ether or hexane to precipitate the hydrochloride salt. The solid is then collected by filtration, washed with the same non-polar solvent, and dried under vacuum.

-

Rationale (Expertise): Removal of volatile components under vacuum is an efficient purification step. Trituration with a non-polar solvent selectively precipitates the polar hydrochloride salt, leaving non-polar impurities dissolved.

-

Applications in Drug Discovery

The structural features of this compound make it a valuable intermediate in medicinal chemistry. The fluoropyridine moiety is a bioisostere for other aromatic systems, and its incorporation can significantly improve a drug candidate's metabolic profile.[1]

Key Structural Contributions

-

Fluorine Atom: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] This can increase a drug's half-life. Furthermore, the high electronegativity of fluorine can alter the pKa of the pyridine nitrogen, modulating its interaction with biological targets.[1]

-

Chloromethyl Group: This group is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, alcohols, etc.). This allows for the straightforward introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) during lead optimization.[3]

-

Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding.

Caption: Role of structural features in drug design.

This compound serves as a precursor for drug candidates in therapeutic areas such as central nervous system (CNS) disorders and inflammatory diseases, where fine-tuning pharmacokinetic properties is critical for success.[3]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling. Information is derived from safety data sheets of structurally similar compounds like 2-chloro-3-fluoropyridine and 2-(chloromethyl)pyridine hydrochloride.[4][9][10][11][12]

Table 3: Hazard Summary

| Hazard Type | Description | Precautionary Action |

|---|---|---|

| Acute Toxicity | Harmful if swallowed or inhaled.[9][12] | Do not ingest. Use only in a well-ventilated area or fume hood.[13] |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[12] | Wear appropriate chemical-resistant gloves (e.g., nitrile), lab coat, and full-length pants.[12] |

| Eye Damage | Causes serious eye damage.[12] | Wear chemical safety goggles or a face shield.[12] |

| Respiratory Irritation | May cause respiratory irritation.[9] | Avoid breathing dust.[12] |

Handling and PPE

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles are mandatory. A face shield is recommended for larger quantities.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves. Change gloves immediately if contamination occurs.

-

Respiratory Protection: If handling outside a fume hood (not recommended) or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.

-

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water/moisture.[11]

-

The compound is often stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.

Conclusion

This compound is a high-value chemical intermediate that provides a direct route to novel fluorinated pyridine derivatives. Its unique combination of a metabolically robust fluoropyridine core and a versatile chloromethyl handle makes it an essential tool for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. Adherence to rigorous synthesis protocols and stringent safety measures is imperative for its successful and safe application in the laboratory and beyond.

References

-

PubChem. (n.d.). 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. Retrieved from [Link]

-

Jennychem. (n.d.). This compound. Retrieved from [Link]

-

Iaroshenko, V. O., et al. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 23(8), 1873. Retrieved from [Link]

- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

-

D'Oria, M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(4), 1836. Retrieved from [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. benchchem.com [benchchem.com]

- 4. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 5. echemi.com [echemi.com]

- 6. 2-(Chloromethyl)-3-fluoropyridine | [frontierspecialtychemicals.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 1227585-36-5|5-Chloro-2-(chloromethyl)-3-fluoropyridine|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Chloro-3-fluoropyridine - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to 2-(Chloromethyl)-3-fluoropyridine Hydrochloride: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine's unique combination of high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[1] When incorporated into a pyridine ring, a privileged structure in a multitude of approved drugs, these benefits are amplified.[2] 2-(Chloromethyl)-3-fluoropyridine hydrochloride emerges as a particularly valuable building block, combining the advantageous properties of a fluorinated pyridine core with a reactive chloromethyl group, primed for diverse synthetic transformations. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 149463-07-0 | |

| Molecular Formula | C₆H₆Cl₂FN | |

| Molecular Weight | 182.02 g/mol | |

| Appearance | White to off-white crystalline solid | General chemical supplier information |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO. | General chemical supplier information |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage temperature: 2-8°C. | General chemical supplier information |

The hydrochloride salt form enhances the compound's stability and shelf-life, making it amenable to long-term storage under appropriate conditions. However, for many synthetic applications, the free base may need to be generated in situ.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the chlorination of the corresponding alcohol, 2-(hydroxymethyl)-3-fluoropyridine. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂).

Conceptual Synthesis Workflow

Caption: Reactivity of 2-(Chloromethyl)-3-fluoropyridine with various nucleophiles.

This versatile reactivity allows for the facile introduction of the 3-fluoropyridin-2-ylmethyl moiety into a diverse array of molecular scaffolds, a key strategy in the synthesis of complex pharmaceutical intermediates. For instance, reaction with amines leads to the formation of corresponding aminomethylpyridines, a common structural motif in kinase inhibitors.

Applications in Drug Discovery and Development

The strategic importance of this compound lies in its application as a key building block for the synthesis of high-value pharmaceutical compounds. The fluorinated pyridine core is prevalent in numerous biologically active molecules.

Role in the Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. [3][4]The pyrimidine and pyridine scaffolds are common features in many approved kinase inhibitors. [5][6]this compound serves as a valuable precursor for the synthesis of novel kinase inhibitors by allowing for the introduction of the 3-fluoropyridinylmethyl group, which can interact with the hinge region or other key binding pockets of the kinase.

Utility in the Development of Antiviral Agents

Fluorinated nucleoside and nucleotide analogs have demonstrated significant antiviral activity. [7][8]The incorporation of fluorine can enhance metabolic stability and alter the conformational preferences of the molecule, leading to improved therapeutic efficacy. While not a nucleoside itself, this compound can be used to synthesize non-nucleoside inhibitors or to modify other molecular scaffolds to impart antiviral properties. For example, it can be used to introduce the fluoropyridine moiety into molecules targeting viral enzymes.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The fluorine at the 3-position will cause splitting of the adjacent proton signals (H-4 and H-2, if the chloromethyl protons are considered H-2'). The coupling constants (J-values) will be indicative of the through-bond and through-space interactions with the fluorine atom.

-

Chloromethyl Protons (-CH₂Cl): A singlet or a closely coupled multiplet is expected for the methylene protons, typically in the range of δ 4.5-5.0 ppm. The electron-withdrawing nature of the adjacent pyridine ring and chlorine atom will shift this signal downfield.

-

N-H Proton (from HCl): A broad singlet may be observed at a downfield chemical shift, which is characteristic of a protonated amine salt.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon directly bonded to the fluorine atom (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectra of fluorinated aromatic compounds.

-

Chloromethyl Carbon (-CH₂Cl): This carbon will appear as a single peak, typically in the range of δ 40-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C=C and C=N stretching (aromatic ring): Characteristic absorptions in the 1400-1600 cm⁻¹ region.

-

C-F stretching: A strong absorption band typically in the 1000-1300 cm⁻¹ region.

-

C-Cl stretching: Absorptions in the 600-800 cm⁻¹ region.

-

N-H stretching (from HCl): A broad absorption band may be present in the 2400-3200 cm⁻¹ range, characteristic of an amine salt.

Safety, Handling, and Stability

As a reactive chemical intermediate, proper handling and storage of this compound are crucial for ensuring safety and maintaining its integrity.

-

Hazards: This compound is expected to be an irritant to the eyes, respiratory system, and skin. It is harmful if swallowed. As with all chloromethylated compounds, it should be handled as a potential lachrymator and alkylating agent.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Stability: The hydrochloride salt is generally stable under recommended storage conditions. However, it is sensitive to moisture and strong bases. Contact with water can lead to hydrolysis.

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and water.

Conclusion: A Versatile Tool for a Senior Application Scientist

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a fluorinated pyridine core and a reactive chloromethyl handle provides medicinal chemists with a versatile and powerful tool for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount to unlocking its full potential in the development of next-generation pharmaceuticals. This guide serves as a foundational resource for researchers and scientists, enabling them to confidently and effectively incorporate this key intermediate into their synthetic strategies, ultimately accelerating the path toward new and improved medicines.

References

-

Zhao, Y., et al. (Year). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. DOI:10.1039/D5OB00997A. [Link]

-

Glorius, F., et al. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC - NIH. [Link]

-

Studer, A., et al. (2024). New method for introducing fluorinated components into molecules. Universität Münster. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridine Derivatives in Drug Discovery. [Link]

- Google Patents.

- Google Patents. Preparation method of 2-chloro-3-trifluoromethylpyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Development. [Link]

-

MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]

- Google Patents. Preparing method of 2-chloro-3-fluoropyridine.

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

- Google Patents. Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.

-

MySkinRecipes. 3-(Chloromethyl)-5-fluoropyridine hydrochloride. [Link]

-

ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

- Google Patents. Preparation of chloromethylpyridine hydrochlorides.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. [Link]

-

Jennychem. This compound. [Link]

-

ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]

-

PMC - NIH. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]

- Google Patents.

-

MDPI. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. [Link]

-

Chemistry Stack Exchange. SN2 with thionyl chlorides. [Link]

-

OUCI. Design and synthesis of 3′-fluoropenciclovir analogues as antiviral agents. [Link]

-

Reddit. Help with thionyl chloride halogenation. [Link]

-

MDPI. The Antiviral Activity of Trifluoromethylthiolane Derivatives. [Link]

-

MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]

-

PubMed. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

SciSpace. Chlorination of Cellulose with Thionyl Chloride in a Pyridine Medium. [Link]

-

MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Antiviral Activity of Trifluoromethylthiolane Derivatives [mdpi.com]

An In-Depth Technical Guide to the Structural Analysis and Elucidation of 2-(Chloromethyl)-3-fluoropyridine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural analysis and elucidation of 2-(Chloromethyl)-3-fluoropyridine Hydrochloride, a pivotal building block in contemporary pharmaceutical synthesis. For researchers, process chemists, and quality control analysts, unambiguous structural confirmation is not merely a procedural step but a foundational pillar of scientific integrity and drug development success. This document moves beyond rote methodology, delving into the causality behind experimental choices and advocating for an integrated, multi-technique approach. By synergistically employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography, we construct a self-validating system for structural verification. Each protocol is presented with the explicit goal of generating robust, reproducible, and unequivocal data, ensuring the identity, purity, and stability of this critical intermediate.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous approved therapeutic agents. The strategic introduction of halogen atoms, particularly fluorine, can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, bioavailability, and binding affinity. This compound (CAS No: 149463-07-0) serves as a highly versatile intermediate, combining the reactive handle of a chloromethyl group with the electronic influence of a fluorine atom, making it a valuable precursor in the synthesis of complex pharmaceutical targets.[1][2]

Given its role, the absolute certainty of its structure is paramount. Any ambiguity, whether from isomeric impurities, residual solvents, or degradation products, can have cascading negative effects on reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide, therefore, establishes a gold-standard analytical workflow.

Foundational Physicochemical Characteristics

Before delving into complex spectroscopic analysis, a summary of the compound's fundamental properties provides a necessary baseline for identification and handling.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 149463-07-0 | [1] |

| Molecular Formula | C₆H₆Cl₂FN | [1] |

| Molecular Weight | 182.02 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 120-124 °C (literature value for similar compounds) | [4] |

| Form | Hydrochloride salt | [1] |

The hydrochloride salt form enhances the compound's stability and modifies its solubility, typically making it more soluble in polar protic solvents. This is a critical consideration for sample preparation in various analytical techniques.

The Spectroscopic Toolkit: An Integrated Analytical Workflow

No single technique can provide complete structural information. True confidence is achieved by integrating complementary data from orthogonal methods. The logical flow of this analysis ensures that each step builds upon the last, culminating in an unassailable structural assignment.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides the most detailed information about the molecular skeleton, including the connectivity of atoms and their chemical environment. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Causality Behind the Choice: NMR is unparalleled in its ability to map out C-H frameworks and probe the electronic environment of specific nuclei. The presence of fluorine makes ¹⁹F NMR a particularly powerful and sensitive tool.[5][6]

Protocol 1: NMR Sample Preparation and Acquisition

-

Solvent Selection: Dissolve ~10-15 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it solubilizes the hydrochloride salt and its residual water peak does not obscure key signals.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ = 0.00 ppm).[7]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]

-

Experiments:

-

Acquire a standard 1D ¹H spectrum.

-

Acquire a broadband proton-decoupled 1D ¹³C spectrum.

-

Acquire a proton-decoupled 1D ¹⁹F spectrum, using CFCl₃ as an external reference standard (δ = 0.00 ppm).[6][8]

-

(Optional but Recommended): Perform 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.

-

3.1.1. ¹H NMR Analysis: Proton Environment and Connectivity

-

Aromatic Region (δ 7.5-9.0 ppm): The pyridine ring will display three distinct proton signals. The protonation of the nitrogen atom by HCl will cause a general downfield shift of all ring protons. The signals will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

H6: Expected to be the most downfield proton, appearing as a doublet of doublets (dd) due to coupling with H5 and a smaller four-bond coupling to H4.

-

H5: Expected to appear as a complex multiplet, coupled to H6, H4, and the fluorine at C3.

-

H4: Expected to appear as a doublet of doublets of doublets (ddd), coupled to H5, H6, and a significant coupling to the fluorine at C3.

-

-

Aliphatic Region (δ 4.5-5.5 ppm): The chloromethyl (-CH₂Cl) protons will appear as a singlet, slightly broadened by potential long-range couplings. Its downfield position is due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.[9]

3.1.2. ¹³C NMR Analysis: The Carbon Skeleton

-

Aromatic Region (δ 120-165 ppm): Five signals are expected. The carbon directly bonded to fluorine (C3) will appear as a large doublet due to one-bond C-F coupling. The C2 and C4 carbons will show smaller two-bond C-F couplings. The signal for C2 will also be influenced by the chloromethyl group.

-

Aliphatic Region (δ 40-50 ppm): A single signal for the -CH₂Cl carbon.

3.1.3. ¹⁹F NMR Analysis: The Fluorine-Specific Probe

The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making ¹⁹F NMR an excellent tool for confirming the presence and environment of fluorine.[5][8]

-

Expected Spectrum: A single resonance is expected for the fluorine atom at the C3 position.

-

Chemical Shift: The chemical shift provides information about the electronic environment. For a fluorine on a pyridine ring, the shift is typically in the range of -110 to -140 ppm (relative to CFCl₃).[10]

-

Coupling: This signal will not be a simple singlet. If the spectrum is acquired without proton decoupling, it will be split by the adjacent protons (H4 and H5), providing definitive confirmation of its position on the ring.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

MS provides the exact molecular weight and, through its isotopic pattern and fragmentation, corroborates the elemental composition.

Causality Behind the Choice: MS is the most direct method for confirming the molecular mass of a compound, which is a fundamental aspect of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high confidence.

Protocol 2: Mass Spectrometry Data Acquisition

-

Ionization Technique: Electrospray ionization (ESI) is suitable for the pre-ionized hydrochloride salt. Gas chromatography-mass spectrometry (GC-MS) can also be used, often analyzing the free base form.

-

Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule of the free base, [M+H]⁺.

-

Mass Analyzer: A high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.

-

Data Interpretation:

-

Look for the molecular ion cluster corresponding to the free base (C₆H₅ClFN). The expected exact mass is approximately 145.0149 u.

-

Critically, identify the characteristic isotopic pattern for one chlorine atom: a pair of peaks with a mass difference of approximately 2 Da and a relative intensity ratio of about 3:1 (for ³⁵Cl and ³⁷Cl).[11][12]

-

Expected Fragmentation Pathway

The primary fragmentation pathways often involve the loss of the labile chloromethyl group or the chlorine atom.

Caption: Plausible MS fragmentation pathways.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Causality Behind the Choice: While not providing detailed connectivity, IR spectroscopy quickly confirms the presence of the aromatic ring, C-H bonds, and C-Halogen bonds, serving as a valuable piece of corroborating evidence.

Protocol 3: IR Spectrum Acquisition (ATR)

-

Technique: Attenuated Total Reflectance (ATR) is a modern, simple method requiring minimal sample preparation.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample.

Key Expected Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Structural Feature |

| 3100-3000 | C-H Stretch | Aromatic Protons |

| 2900-2800 | C-H Stretch | Aliphatic (-CH₂) Protons |

| 1600-1450 | C=C and C=N Stretch | Pyridine Ring |

| 1250-1150 | C-F Stretch | Aryl-Fluorine Bond |

| 800-600 | C-Cl Stretch | Alkyl-Chlorine Bond |

Definitive 3D Structure: Single-Crystal X-ray Crystallography

When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the gold standard. It provides precise measurements of bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice.

Causality Behind the Choice: This is the only technique that provides a direct, three-dimensional visualization of the molecule, resolving any possible ambiguity regarding isomerism or conformation.[13][14][15]

Caption: Workflow for Single-Crystal X-ray Crystallography.

Protocol 4: General Single-Crystal X-ray Diffraction

-

Crystallization: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Selection & Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.[13]

-

Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. Collect X-ray diffraction data using monochromatic radiation as the crystal is rotated.[13]

-

Structure Solution and Refinement: The diffraction pattern is computationally processed to generate an electron density map, from which the atomic positions are determined and refined to yield a final, precise 3D model of the molecule.

The resulting crystallographic information file (CIF) is a comprehensive, verifiable record of the molecule's solid-state structure.

Integrated Data Analysis: A Self-Validating Conclusion

| Structural Feature | ¹H NMR | ¹⁹F NMR | ¹³C NMR | Mass Spec | IR Spec | X-ray |

| Pyridine Ring | 3 aromatic H signals | - | 5 aromatic C signals | Fragment ions | C=C, C=N bands | Confirmed |

| -CH₂Cl Group | 1 aliphatic singlet | - | 1 aliphatic C signal | Loss of CH₂Cl | C-H, C-Cl bands | Confirmed |

| Fluorine at C3 | H-F coupling observed | 1 signal with H-coupling | C-F coupling observed | - | C-F band | Confirmed |

| Chlorine at C(H₂) | Deshielded CH₂ signal | - | Deshielded CH₂ signal | Isotope pattern | C-Cl band | Confirmed |

| Molecular Formula | Integration matches | - | Correct # of signals | [M+H]⁺ @ 146/148 | - | Confirmed |

When the data from each column aligns to support the proposed structure, the analysis is complete and self-validated. This rigorous, multi-faceted approach ensures the highest level of scientific confidence for researchers and drug development professionals.

References

- A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes. Benchchem.

- 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum. ChemicalBook.

- 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 13C NMR spectrum. ChemicalBook.

- Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.

- (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.

- 149463-07-0, this compound Formula. Echemi.

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.

- 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase.

- 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3. Benchchem.

- 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum. ChemicalBook.

-

Pyridine. Wikipedia. Available from: [Link]

- Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3. Smolecule.

- Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI.

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. Available from: [Link]

-

Supporting information. Cherry. Available from: [Link]

-

This compound. Jennychem. Available from: [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Available from: [Link]

-

The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. DTU Research Database. Available from: [Link]

-

19Flourine NMR. University of Ottawa. Available from: [Link]

-

multinuclear nmr fluorine-19. Magritek. Available from: [Link]

-

2-(Chloromethyl)pyridine hydrochloride. SpectraBase. Available from: [Link]

-

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. PubChem. Available from: [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Available from: [Link]

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available from: [Link]

-

Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N-iodosaccharin pyridine complexes. RSC Publishing. Available from: [Link]

-

2-Chloro-4-trifluoromethylpyridine. NIST WebBook. Available from: [Link]

-

Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Mol-Instincts. Available from: [Link]

-

Pyridine, 2-chloro-. NIST WebBook. Available from: [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Available from: [Link]

-

2-Fluoropyridine. PubChem. Available from: [Link]

- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.

-

2-Chloro-3-(chloromethyl)-5-(4-methoxyphenyl)pyridine. SpectraBase. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. jennysynth.com [jennysynth.com]

- 3. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 4. 2-氯甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. aiinmr.com [aiinmr.com]

- 7. Secure Verification [cherry.chem.bg.ac.rs]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 12. Pyridine, 2-chloro- [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-3-fluoropyridine Hydrochloride: Pathways, Protocols, and Process Insights

Executive Summary

2-(Chloromethyl)-3-fluoropyridine hydrochloride is a pivotal building block in modern synthetic chemistry, particularly valued in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring a reactive chloromethyl group and a fluorine atom on the pyridine core, makes it an essential precursor for introducing the 3-fluoropyridin-2-yl)methyl moiety into complex molecular architectures. This guide provides a comprehensive analysis of the primary synthetic pathways to this key intermediate, offering a blend of theoretical principles and field-proven experimental protocols. We will explore two core strategies: the direct chlorination of the corresponding pyridyl carbinol and the radical side-chain chlorination of 3-fluoro-2-methylpyridine. Each pathway is critically evaluated for its efficiency, scalability, and overall robustness, providing researchers and process chemists with the necessary insights to make informed decisions for laboratory-scale synthesis or industrial production.

Introduction: The Strategic Importance of a Fluorinated Pyridine Intermediate

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals, when combined with fluorine, offers a powerful platform for discovery. This compound serves as a crucial intermediate, enabling the facile introduction of a fluorinated pyridine fragment.[2][3] Its utility is demonstrated in the synthesis of a wide range of compounds, from enzyme inhibitors to central nervous system agents. The reliable and efficient synthesis of this compound is therefore a matter of significant academic and industrial interest. This document details the most prevalent and effective methods for its preparation.

Pathway I: Chlorination of (3-Fluoropyridin-2-yl)methanol

This synthetic approach represents the most direct and high-yielding laboratory-scale method for preparing this compound. The core of this strategy is the conversion of a stable, readily available alcohol precursor, (3-fluoropyridin-2-yl)methanol, into the target chloromethyl compound.

Causality and Mechanistic Rationale

The conversion of the primary alcohol to the corresponding alkyl chloride is efficiently achieved using thionyl chloride (SOCl₂). This reagent is particularly advantageous for several reasons. The reaction proceeds through a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic substitution (SNi mechanism), liberating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. This drives the reaction to completion. Furthermore, the generated HCl reacts with the basic nitrogen atom of the pyridine ring, directly precipitating the desired product as its stable hydrochloride salt, which simplifies purification. A US patent outlines a similar process for other pyridyl carbinols, highlighting its robustness and high yield.[4]

The reaction mechanism is initiated by the attack of the alcohol's oxygen on the sulfur atom of thionyl chloride, displacing a chloride ion. This is followed by deprotonation to form the key chlorosulfite ester intermediate. The subsequent intramolecular attack by the chloride ion on the benzylic carbon results in the final product.

Experimental Protocol: Chlorination with Thionyl Chloride

This protocol is adapted from established procedures for the synthesis of chloromethylpyridine hydrochlorides.[4]

-

Reactor Setup: A 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂ off-gases) is charged with an inert solvent such as toluene (200 mL).

-

Reagent Charging: Thionyl chloride (1.1-1.2 molar equivalents) is added to the toluene and the solution is cooled to 0-5 °C using an ice bath.

-

Substrate Addition: A solution of (3-fluoropyridin-2-yl)methanol (1.0 molar equivalent)[5] in toluene (100 mL) is prepared and added dropwise to the stirred thionyl chloride solution via the dropping funnel over a period of 60-90 minutes. Crucial Insight: Maintaining a low temperature (not exceeding 35 °C) and adding the carbinol solution gradually, preferably below the surface of the thionyl chloride solution, is critical to prevent the formation of impurities and control the exothermic reaction.[4]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

-

Product Isolation: The product typically precipitates from the toluene as a white solid. The precipitation can be further encouraged by applying a vacuum or purging the mixture with nitrogen to remove dissolved gases.[4]

-

Purification: The solid is collected by filtration, washed with a small amount of cold toluene or another suitable solvent like acetone, and dried under vacuum to yield this compound of high purity.

Process Visualization: Pathway I

Caption: Synthesis of the target compound via chlorination of the corresponding alcohol.

Data Summary: Pathway I

| Parameter | Value/Condition | Rationale / Reference |

| Starting Material | (3-Fluoropyridin-2-yl)methanol | Commercially available or synthesizable precursor.[5] |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Efficient, forms gaseous byproducts, directly yields hydrochloride salt.[4] |

| Solvent | Toluene (or other inert solvent) | Provides good medium for reaction and product precipitation.[4] |

| Temperature | 0-35 °C | Critical for controlling exotherm and minimizing impurity formation.[4] |

| Molar Ratio | Carbinol : SOCl₂ ≈ 1 : 1.1-1.2 | A slight excess of thionyl chloride ensures complete conversion.[4] |

| Typical Yield | > 90% | High efficiency due to irreversible reaction and product precipitation. |

| Purity | High (>98%) | Direct precipitation often yields a product requiring minimal purification. |

Pathway II: Side-Chain Chlorination of 3-Fluoro-2-methylpyridine

This pathway is an alternative approach that is often considered for large-scale industrial production due to the potentially lower cost of the starting material, 3-fluoro-2-methylpyridine.[6] The strategy involves the direct chlorination of the methyl group at the 2-position of the pyridine ring.

Causality and Mechanistic Rationale

The chlorination of the methyl group proceeds via a free-radical mechanism. The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical activation with UV light.[7] The initiator generates chlorine radicals from a chlorine source (e.g., Cl₂ gas or trichloroisocyanuric acid). These highly reactive chlorine radicals then abstract a hydrogen atom from the methyl group, creating a benzylic-type radical on the pyridine ring, which then reacts with another chlorine source molecule to form the chloromethyl product and a new chlorine radical, propagating the chain reaction.

A significant challenge in this process is the concurrent formation of hydrogen chloride (HCl). The basic pyridine nitrogen readily reacts with HCl to form the hydrochloride salt of the starting material. This salt is significantly less reactive towards radical chlorination, effectively halting the reaction.[8] To overcome this, the reaction is often performed with continuous neutralization of the generated HCl by adding a basic solution (e.g., aqueous sodium hydroxide) to maintain a controlled pH range (typically 0.5 to 3), thereby keeping the pyridine in its free base form.[9]

Experimental Protocol: Radical Side-Chain Chlorination

This protocol is based on general principles for the side-chain chlorination of methylpyridines.[7][8]

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube for chlorine, a condenser, a pH probe, and an inlet for a basic solution is required. For photochemical initiation, a UV lamp can be positioned to irradiate the reactor.

-

Initial Charge: The reactor is charged with 3-fluoro-2-methylpyridine[6] and a solvent (e.g., carbon tetrachloride, though less favored now, or the reaction can be run neat). A radical initiator like AIBN (0.1-5% of the substrate) is added.[7]

-

Reaction Initiation: The mixture is heated to the optimal temperature for the initiator (e.g., 60-80 °C for AIBN). Chlorine gas is then bubbled through the mixture at a controlled rate.

-

pH Control: Simultaneously, an aqueous basic solution (e.g., 10-20% NaOH) is added dropwise to the reaction mixture to maintain the pH between 0.5 and 3.[9] The reaction progress is monitored by GC to track the conversion of the starting material and the formation of mono-, di-, and trichlorinated products.

-

Work-up: Once the desired conversion to the monochlorinated product is achieved, the chlorine flow is stopped, and the mixture is cooled. The organic layer is separated from the aqueous layer.

-

Purification & Salt Formation: The organic layer is washed and dried. To obtain the hydrochloride salt, the crude 2-(chloromethyl)-3-fluoropyridine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and dry HCl gas is bubbled through the solution, or an ethereal HCl solution is added to precipitate the final product. The product is then filtered and dried.

Process Visualization: Pathway II

Caption: Synthesis via radical chlorination of the methyl precursor with pH control.

Data Summary: Pathway II

| Parameter | Value/Condition | Rationale / Reference |

| Starting Material | 3-Fluoro-2-methylpyridine | A potentially more economical starting point for large scale.[6] |

| Chlorinating Agent | Chlorine (gas), Trichloroisocyanuric acid | Common sources for radical chlorination.[7][10] |

| Initiator | AIBN, BPO, UV light | To generate the initial chlorine radicals.[7] |

| Key Condition | pH control (0.5 - 3) | Prevents formation of unreactive pyridine hydrochloride salt.[9] |

| Selectivity | Moderate to Good | Over-chlorination (di-, tri-) is a potential side reaction. |

| Typical Yield | Variable (60-80%) | Highly dependent on reaction control and monitoring. |

| Purity | Requires purification | Separation from starting material and over-chlorinated products is necessary. |

Comparative Analysis and Process Optimization

| Feature | Pathway I (Carbinol Chlorination) | Pathway II (Side-Chain Chlorination) |

| Scalability | Excellent for lab and pilot scale. | More suited for large industrial scale. |

| Purity of Product | High; often precipitates directly in pure form. | Lower; requires significant purification. |

| Yield | Typically higher and more reproducible. | Variable; sensitive to reaction conditions. |

| Process Control | Simpler; mainly temperature control. | Complex; requires control of gas flow, pH, and initiation. |

| Safety | Thionyl chloride is corrosive and toxic; requires good ventilation and a scrubber. | Chlorine gas is highly toxic; requires specialized handling. Potential for runaway reactions. |

| Byproducts | Gaseous SO₂ and HCl (easily scrubbed). | Over-chlorinated pyridines and salt water waste stream. |

| Cost-Effectiveness | May be higher due to the cost of the carbinol precursor. | Potentially lower raw material cost, but higher capital and operational cost for control. |

Optimization Insight: For Pathway I, the key to high purity is the controlled, subsurface addition of the alcohol to the cooled thionyl chloride solution.[4] For Pathway II, real-time monitoring of the product distribution via GC is essential to stop the reaction at the optimal point to maximize the yield of the desired monochlorinated product and minimize difficult-to-separate dichlorinated impurities.

Conclusion

The synthesis of this compound can be effectively achieved through two primary, well-documented strategies. The chlorination of (3-fluoropyridin-2-yl)methanol with thionyl chloride (Pathway I) stands out as the superior method for producing high-purity material on a laboratory or pilot scale, characterized by its simplicity, high yield, and straightforward product isolation. For industrial-scale manufacturing where raw material cost is a primary driver, the radical side-chain chlorination of 3-fluoro-2-methylpyridine (Pathway II) presents a viable, albeit more complex, alternative. The successful implementation of this second pathway hinges on rigorous process control, particularly the in-situ neutralization of HCl to maintain reaction viability. The choice between these pathways will ultimately depend on the specific requirements of the project, balancing the need for purity, scale, safety, and economic feasibility.

References

- 2-Fluoro-3-methylpyridine: Properties, Applications, Safety Data & Supplier Guide. Pipzine Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYg2sPS0zsLJFe73dpyPIn39cCHu-ybSDtHjIEpkGQbH7kMyQlKlW9Ac7q5iZrsLga5B809xqmy4B36U6neN3WPiyDVz080Y-cj135ryPfCfYoCvA045Y1acZFqqW_N3eZhDE_edrzaF74YyYq2DCbYNhvtjEBsZx6kASjJF5gzEL-LysMNMwW]

- 6-Chloro-3-fluoro-2-(hydroxymethyl)pyridine CAS#: 884494-80-8. ChemWhat. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_2nx_JfIt8QDsO2ql9hvCOfXVkxGZSdFom7Zjd0AzGwG9GKicCWt3g7badgJQXd6YPYEAG6-UDth7jfCUK9W3_nME762-oA231O6EAfDezY5u8D3oxQMC_r4xFI1QDqxwRuv4WqNqcOJK77erEbm9oG8JOSj0-Wq_jsXnKsuqEae6CR5NGKbLz-kJCNH9]

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2944]

- US5942625A - Preparation of chloromethylpyridine hydrochlorides. Google Patents. [URL: https://patents.google.

- 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3. Benchchem. [URL: https://www.benchchem.com/product/1222633-85-3]

- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. NIH National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270275/]

- 3-Fluoro-2-(hydroxymethyl)pyridine. Frontier Specialty Chemicals. [URL: https://www.frontierspecialtychemicals.com/product/f13633/3-fluoro-2-hydroxymethyl-pyridine]

- 6-Chloro-2-fluoro-3-(hydroxymethyl)pyridine. AOBChem USA. [URL: https://www.aobchem.com/product/1227509-94-5.html]

- This compound. Jennychem. [URL: https://www.jennysynth.com/product_tag/2-chloromethyl-3-fluoropyridine-hydrochloride/]

- CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol. Google Patents. [URL: https://patents.google.

- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine. Google Patents. [URL: https://patents.google.

- Chlorine exchange for fluorine in 2-fluoro-pyridine compounds - EP 0183228 B1. Google Patents. [URL: https://patents.google.

- CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine. Google Patents. [URL: https://patents.google.

- Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-chloromethyl-pyridine-hydrochloride/]

- 6-Fluoro-3-(Hydroxymethyl)Pyridine. ChemBK. [URL: https://www.chembk.com/en/chem/6-Fluoro-3-(Hydroxymethyl)Pyridine]

- 3-Fluoropyridine synthesis. ChemicalBook. [URL: https://www.chemicalbook.

- CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative. Google Patents. [URL: https://patents.google.

- 6-Chloro-3-fluoro-2-(hydroxymethyl)pyridine. Chongqing Chemdad Co., Ltd. [URL: https://www.chemdad.com/6-chloro-3-fluoro-2-hydroxymethyl-pyridine-cas-884494-80-8/]

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Google Patents. [URL: https://patents.google.

- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents. [URL: https://patents.google.

- CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. Google Patents. [URL: https://patents.google.

- 1227585-36-5|5-Chloro-2-(chloromethyl)-3-fluoropyridine. BLDpharm. [URL: https://www.bldpharm.com/products/1227585-36-5.html]

- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b02357]

- 1383924-64-8|5-Chloro-2-(chloromethyl)-3-fluoropyridine hydrochloride. BLDpharm. [URL: https://www.bldpharm.com/products/1383924-64-8.html]

- 2-Fluoro-3-(hydroxymethyl)pyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14761461]

- 2-Fluoro-3-(hydroxymethyl)pyridine | 131747-55-2. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d67dd62]

- CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride. Google Patents. [URL: https://patents.google.

- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [URL: https://www.mdpi.com/2305-7084/7/3/54]

- 1227585-36-5 | 5-Chloro-2-(chloromethyl)-3-fluoropyridine. AiFChem. [URL: https://www.aifchem.com/product/1227585-36-5.html]

- 2-(Chloromethyl)-3-fluoropyridine. Frontier Specialty Chemicals. [URL: https://www.frontierspecialtychemicals.com/product/c13640/2-chloromethyl-3-fluoropyridine]

- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Oakwood Chemical. [URL: https://www.oakwoodchemical.com/Products/3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [URL: https://www.jelsciences.com/articles/jbres1355.pdf]

- EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine. Google Patents. [URL: https://patents.google.

- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [URL: https://www.mdpi.com/1420-3049/29/10/2154]

- Method of side-chain chlorination of 2-chloro-methylpyridine - EP 0557967 A1. Google Patents. [URL: https://patents.google.

- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr400213u]

- EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine. Google Patents. [URL: https://patents.google.

- 5-Bromo-2-chloro-3-fluoropyridine 831203-13-5. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/B3320]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jennysynth.com [jennysynth.com]

- 3. 2-(Chloromethyl)-3-fluoropyridine | [frontierspecialtychemicals.com]

- 4. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 5. 3-Fluoro-2-(hydroxymethyl)pyridine | [frontierspecialtychemicals.com]

- 6. 2-Fluoro-3-methylpyridine: Properties, Applications, Safety Data & Supplier Guide | High-Quality Pyridine Derivatives from China [pipzine-chem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 9. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

Key starting materials for 2-(Chloromethyl)-3-fluoropyridine Hydrochloride synthesis

An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of 2-(Chloromethyl)-3-fluoropyridine Hydrochloride

Introduction

This compound is a crucial heterocyclic building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its structural features—a fluorinated pyridine ring combined with a reactive chloromethyl group—make it a versatile synthon for constructing more complex molecular architectures. This guide provides a detailed technical overview of the primary synthetic strategies and the core starting materials required for its synthesis, aimed at researchers, chemists, and professionals in drug development. The narrative emphasizes the causality behind synthetic choices, ensuring a robust and reproducible understanding of the methodologies.

Primary Synthetic Pathway: Chlorination of a Pre-functionalized Pyridine Core

The most direct and industrially prevalent strategy for synthesizing 2-(Chloromethyl)-3-fluoropyridine involves the chlorination of a precursor that already contains the required carbon skeleton at the 2-position. This approach bifurcates based on the initial functional group: a hydroxymethyl or a methyl group.

Route 1: The Hydroxymethyl Pathway via 3-Fluoro-2-(hydroxymethyl)pyridine

This route is arguably the most straightforward, leveraging the selective and high-yielding conversion of a primary alcohol to a chloride. The immediate precursor is 3-Fluoro-2-(hydroxymethyl)pyridine .[3]

Causality and Expertise: The hydroxyl group of 3-Fluoro-2-(hydroxymethyl)pyridine is readily activated by common chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds via a chlorosulfite ester intermediate, which undergoes an intramolecular nucleophilic attack by the chloride ion (Sₙi mechanism), often with high fidelity and minimal side products. This makes the final chlorination step reliable and easy to execute. The main challenge lies in the efficient synthesis of the hydroxymethylpyridine starting material itself.

There are two primary methods to obtain this crucial intermediate.

A. From Quinolinic Acid: This "bottom-up" approach builds the target from a simple, inexpensive commodity chemical. A patented method outlines a multi-step sequence involving anhydrization, esterification, ammoniation, amino fluorination, and finally, reduction of the ester group.[4]

B. From 3-Fluoropyridine: This method involves the direct functionalization of a pre-fluorinated pyridine ring. The process requires lithiation at the 2-position followed by quenching with an electrophile like dimethylformamide (DMF) to form the aldehyde, which is subsequently reduced.[4]

The logical flow from the key alcohol intermediate to the final hydrochloride salt is depicted below.

Caption: Final stage synthesis from the key alcohol intermediate.

-

Chlorination: To a solution of 3-Fluoro-2-(hydroxymethyl)pyridine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or chloroform, slowly add thionyl chloride (1.1-1.3 eq) at 0 °C.[5]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution. Extract the aqueous layer with the organic solvent.

-

Purification (Free Base): Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-(Chloromethyl)-3-fluoropyridine free base.[6]

-

Hydrochloride Salt Formation: Dissolve the crude free base in a suitable anhydrous solvent (e.g., diethyl ether, acetone). Bubble dry hydrogen chloride gas through the solution until precipitation is complete.[6]

-

Isolation: Collect the resulting solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final this compound product.[6]

Route 2: The Methylpyridine Pathway via N-Oxide Rearrangement